![molecular formula C7H7ClN2 B6591251 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine CAS No. 1338219-65-0](/img/structure/B6591251.png)
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine
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Overview
Description
“7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1338219-65-0 . It has a molecular weight of 154.6 . The IUPAC name for this compound is 7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The InChI code for “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is 1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Chemical Reactions Analysis
Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against various targets . For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” include a molecular weight of 154.6 .Scientific Research Applications
Anticancer Therapy
7-Chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine: has been explored as a scaffold for developing anticancer drugs. Notably, compounds containing a pyrrolopyridine core, such as Vemurafenib and Pexidartinib , have been used in cancer treatment . Researchers have investigated its potential as an inhibitor against specific cancer cell lines .
FGFR4 Inhibition
In the context of liver cancer, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR4 inhibitors. These compounds demonstrated antiproliferative activity against Hep3B cells .
α-Amylase Inhibition for Diabetes Treatment
Novel analogues based on pyrrolo[2,3-d]pyrimidine were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. Some of these compounds, such as 5b, 6c, 7a, and 7b, exhibited excellent antidiabetic action in vitro .
HIV Treatment
While not directly related to 7-Chloro-1H,2H,3H-pyrrolo[2,3-c]pyridine , it’s worth noting that Fostemsavir , a recently approved drug for HIV treatment, also contains a pyrrolopyridine scaffold .
Human Neutrophil Elastase (HNE) Inhibition
The pyrrolopyridine scaffold has been explored in other targets, including human neutrophil elastase (HNE) . Researchers have investigated its inhibitory activity against HNE .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been reported to inhibit protein kinases , suggesting that 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine might also interact with similar targets.
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound might interact with its targets (possibly protein kinases) and inhibit their activity .
Biochemical Pathways
If we consider the potential inhibition of protein kinases, this could affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If we consider the potential inhibition of protein kinases, this could result in altered cell growth, differentiation, and apoptosis .
Safety and Hazards
Future Directions
The future directions for the research and development of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, they could be further investigated for their potential in treating immune diseases such as organ transplantation , or in cancer therapy by targeting FGFRs .
properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHVLBSXBIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine |
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